molecular formula C9H4ClFN2O2 B13932425 2-Chloro-3-fluoro-6-nitroquinoline

2-Chloro-3-fluoro-6-nitroquinoline

Cat. No.: B13932425
M. Wt: 226.59 g/mol
InChI Key: IVWHEDQFHIOMRH-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family The quinoline ring system is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-6-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 2-chloro-3-fluoroaniline followed by cyclization to form the quinoline ring. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoro-6-nitroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the quinoline ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-methoxy-3-fluoro-6-nitroquinoline.

    Reduction: The major product is 2-chloro-3-fluoro-6-aminoquinoline.

    Oxidation: Products vary based on the extent of oxidation, potentially forming quinoline N-oxides.

Scientific Research Applications

2-Chloro-3-fluoro-6-nitroquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Explored for its antimicrobial and anticancer properties, contributing to drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-6-nitroquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • 2-Chloro-6-nitroquinoline
  • 3-Fluoro-6-nitroquinoline
  • 2-Chloro-3-fluoroquinoline

Comparison: 2-Chloro-3-fluoro-6-nitroquinoline is unique due to the presence of both chloro and fluoro substituents on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H4ClFN2O2

Molecular Weight

226.59 g/mol

IUPAC Name

2-chloro-3-fluoro-6-nitroquinoline

InChI

InChI=1S/C9H4ClFN2O2/c10-9-7(11)4-5-3-6(13(14)15)1-2-8(5)12-9/h1-4H

InChI Key

IVWHEDQFHIOMRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1[N+](=O)[O-])F)Cl

Origin of Product

United States

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